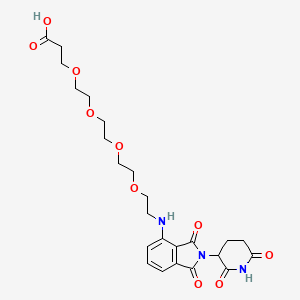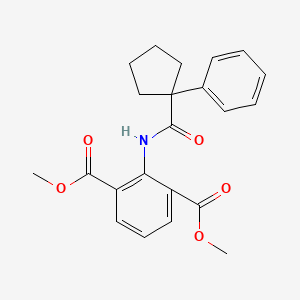
Pomalidomide-PEG4-CO2H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-PEG4-COOH is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a carboxylic acid group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells . Pomalidomide-PEG4-COOH contains a cereblon ligand derived from pomalidomide and a four-unit PEG linker, making it a versatile tool in biomedical research .
Aplicaciones Científicas De Investigación
Pomalidomide-PEG4-COOH has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs and other bioactive molecules.
Biology: Employed in studies of protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and other therapeutic applications.
Industry: Utilized in the development of new materials and drug delivery systems.
Mecanismo De Acción
Pomalidomide-PEG4-COOH exerts its effects through the recruitment of cereblon, a component of the E3 ubiquitin ligase complex . This recruitment leads to the ubiquitination and subsequent degradation of target proteins . The PEG linker enhances the solubility and bioavailability of the compound, facilitating its use in various biological systems .
Safety and Hazards
In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Special hazards arising from the substance or mixture include Carbon oxides and Nitrogen oxides (NOx) . It is advised for firefighters to wear self-contained breathing apparatus for firefighting if necessary .
Direcciones Futuras
Pomalidomide-PEG4-CO2H is used in the synthesis of molecules for targeted protein degradation and PROTAC technology . Because even slight alterations in ligands and crosslinkers can affect ternary complex formation between the target, E3 ligase, and PROTAC, many analogs are prepared to screen for optimal target degradation . When used with other protein degrader building blocks with a pendant carboxyl group, parallel synthesis can be used to more quickly generate PROTAC libraries that feature variation in crosslinker length, composition, and E3 ligase ligand .
Análisis Bioquímico
Biochemical Properties
Pomalidomide-PEG4-COOH interacts with various enzymes, proteins, and other biomolecules. It contains a cereblon ligand based on Pomalidomide, which is used in PROTAC technology . The nature of these interactions is primarily through the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of target proteins .
Cellular Effects
Pomalidomide-PEG4-COOH has significant effects on various types of cells and cellular processes. It influences cell function by altering the degradation of specific proteins. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pomalidomide-PEG4-COOH involves the formation of a ternary complex with specific target proteins and the E3 ligase cereblon . This leads to the ubiquitination and subsequent proteasomal degradation of the target proteins .
Dosage Effects in Animal Models
The effects of Pomalidomide-PEG4-COOH can vary with different dosages in animal models
Metabolic Pathways
Pomalidomide-PEG4-COOH is involved in specific metabolic pathways. It is extensively metabolized prior to excretion, with clearance pathways including cytochrome P450-mediated hydroxylation with subsequent glucuronidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG4-COOH typically involves the conjugation of pomalidomide with a PEG linker that terminates in a carboxylic acid group. One common method involves the acylation of the aromatic amine group of pomalidomide with a PEG4 linker . This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production of Pomalidomide-PEG4-COOH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts . The use of automated synthesis platforms and high-throughput screening methods can further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-PEG4-COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The PEG linker can be modified through nucleophilic substitution reactions to introduce various functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic ring and amine groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various PEGylated derivatives, while oxidation and reduction reactions can modify the aromatic ring and amine groups .
Comparación Con Compuestos Similares
Similar Compounds
Pomalidomide-PEG2-COOH: Contains a shorter PEG linker, which may affect its solubility and bioavailability.
Pomalidomide-PEG5-COOH: Features a longer PEG linker, potentially offering different pharmacokinetic properties.
Thalidomide-PEG4-COOH: Uses thalidomide instead of pomalidomide, resulting in different biological activities.
Uniqueness
Pomalidomide-PEG4-COOH is unique due to its optimal balance of linker length and functional groups, making it highly effective in PROTAC applications . Its ability to recruit cereblon and facilitate protein degradation sets it apart from other similar compounds .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAANPUBZFFRWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide](/img/structure/B2741867.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)


![5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2741873.png)
![3-Chloroimidazo[1,5-a]pyridine](/img/structure/B2741875.png)

![1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2741878.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2741879.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate](/img/structure/B2741883.png)

![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)
![(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2741889.png)